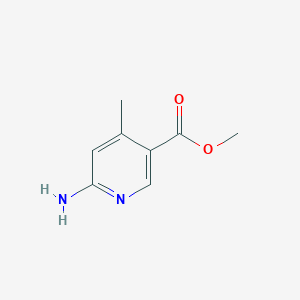

Methyl 6-amino-4-methylnicotinate

Description

Contextualization within Nicotinate (B505614) Chemistry and Related Pyridine (B92270) Derivatives

Methyl 6-amino-4-methylnicotinate belongs to the broader class of nicotinate esters, which are derivatives of nicotinic acid (vitamin B3). Nicotinates and their parent pyridine ring structure are fundamental components in a vast array of biologically active molecules and functional materials. scispace.comresearchgate.net Pyridine derivatives are integral to many natural products and are key precursors in the synthesis of pharmaceuticals and agrochemicals. scispace.com The reactivity and functional groups of these compounds make them valuable building blocks in organic synthesis.

The chemistry of pyridine derivatives is diverse, with various methods available for their synthesis, including reactions involving 1,3-dicarbonyl compounds and α,β-unsaturated carbonyl compounds. scispace.com The specific placement of substituents on the pyridine ring, such as the amino and methyl groups in this compound, significantly influences the compound's chemical properties and potential applications. These substitutions can alter the electron density of the pyridine ring, affecting its reactivity in various chemical transformations.

Historical Trajectories and Evolution of Research Pertaining to this compound

Contemporary Significance and Broader Relevance of this compound in Academic Research

In recent years, there has been a growing interest in the synthesis and potential applications of substituted pyridine derivatives like this compound. This interest is fueled by the broad biological activities exhibited by this class of compounds. Pyridine derivatives are investigated for their potential in pharmaceutical development, particularly for neurological disorders and as anti-inflammatory agents. evitachem.com

The general class of nicotinamide (B372718) derivatives, closely related to nicotinates, has shown a wide range of biological activities, including anti-inflammatory and antitumor properties. nih.gov Furthermore, studies on similar compounds like methyl nicotinate have revealed its potential as a geroprotective agent, extending lifespan in model organisms through mechanisms involving mitochondrial function and NAD+ metabolism. biorxiv.orgresearchgate.net This highlights the potential for this compound to be a valuable intermediate in the synthesis of novel therapeutic agents.

Identification of Key Research Gaps and Unexplored Avenues for this compound

Despite the growing interest, significant research gaps remain in the understanding and application of this compound. A primary gap is the limited amount of publicly available research specifically dedicated to this compound. While it is commercially available and used as a building block in chemical synthesis, detailed studies on its unique biological activities and reaction mechanisms are scarce. sigmaaldrich.comsigmaaldrich.combldpharm.com

Future research should focus on several key areas:

Comprehensive Biological Screening: A thorough investigation into the biological activities of this compound is warranted. This could include screening for anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, given the activities observed in related pyridine derivatives.

Exploration of Synthetic Utility: Further research into the reactivity of this compound could uncover novel synthetic pathways to more complex and potentially bioactive molecules. Understanding how the amino and methyl substituents influence its reactivity is crucial.

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies would be essential to understand how the compound exerts its effects at a molecular level.

Development of Novel Derivatives: Using this compound as a scaffold, the synthesis and evaluation of a library of new derivatives could lead to the discovery of compounds with enhanced or novel properties.

Properties

IUPAC Name |

methyl 6-amino-4-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFJNCHHLJFFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for Methyl 6 Amino 4 Methylnicotinate Production

Established Reaction Pathways for Methyl 6-amino-4-methylnicotinate Synthesis

The conventional synthesis of this compound often relies on well-understood, sequential reactions or increasingly efficient one-pot methodologies that construct the substituted pyridine (B92270) core.

Multi-Step Conversions and Reaction Sequences

The most direct and established multi-step pathway to this compound begins with its corresponding carboxylic acid, 6-Amino-4-methylnicotinic acid, which is a known compound. ontosight.aisigmaaldrich.com The synthesis can be logically broken down into the following sequence:

Synthesis of the Precursor Acid : The synthesis of the key intermediate, 6-Amino-4-methylnicotinic acid, can be achieved through various condensation reactions that build the pyridine ring. ontosight.ai

Esterification : The final step is a classic Fischer esterification. 6-Amino-4-methylnicotinic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). prepchem.com The mixture is typically heated under reflux for several hours to drive the reaction to completion. prepchem.comchemicalbook.com Following the reaction, a standard workup involving neutralization with a base (e.g., sodium bicarbonate), extraction with an organic solvent, and purification yields the target compound, this compound.

An alternative, conceptual multi-step pathway could involve the initial synthesis of a halogenated nicotinate (B505614), followed by amination. For instance, a route could start with methyl 4-methylnicotinate, proceed to a selective chlorination at the 6-position to form methyl 6-chloro-4-methylnicotinate, and conclude with a nucleophilic aromatic substitution or a metal-catalyzed amination (e.g., Buchwald-Hartwig reaction) to install the amino group.

One-Pot and Cascade Reactions in this compound Formation

Modern synthetic chemistry emphasizes efficiency, which is often achieved through one-pot or cascade reactions that reduce the number of separate operational steps, minimize waste, and save time. frontiersin.org The synthesis of polysubstituted pyridines, including aminonicotinates, is well-suited to these approaches.

Multicomponent Reactions (MCRs): One of the most powerful one-pot strategies is the multicomponent reaction, where three or more reactants combine to form a complex product that incorporates structural elements from each starting material. frontiersin.org The synthesis of 2-amino-nicotinonitrile derivatives, which are structurally related to the target compound, is often accomplished via a four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate (B1210297). researchgate.netmdpi.com This strategy could be adapted to produce this compound by selecting appropriate starting materials that would yield the desired substitution pattern on the pyridine ring.

Cascade Reactions: More sophisticated one-pot syntheses involve cascade (or domino) reactions, where the product of one transformation becomes the substrate for the next in the same pot. A notable example is the copper-catalyzed aminative aza-annulation of enynyl azides, which uses an amination reagent to construct highly functionalized 5-aminonicotinate derivatives in a single, efficient step. acs.orgd-nb.info Such advanced strategies represent the forefront of efficient heterocyclic synthesis.

Innovations in this compound Synthesis

Recent advancements in chemical synthesis have focused on improving sustainability and discovering novel catalytic systems to enhance reaction efficiency, selectivity, and scope.

Green Chemistry Principles Applied to this compound Preparation

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. bohrium.com Key innovations include the use of biocatalysis and environmentally benign reaction media.

A prime example is the enzymatic synthesis of nicotinamide (B372718) derivatives, a process that can be conceptually applied to the amination or esterification steps in producing this compound. nih.gov Research has demonstrated the use of immobilized lipase, such as Novozym® 435 from Candida antarctica, as a highly efficient biocatalyst. nih.gov These reactions can be performed in greener solvents like tert-amyl alcohol and are often implemented in continuous-flow microreactors. nih.gov This approach offers significant advantages over traditional methods, including:

Drastically Reduced Reaction Times : Shortening from 24 hours in a batch reactor to just 35 minutes in a continuous-flow system. nih.gov

Increased Yields : Significant improvements in product yield have been reported. nih.gov

Catalyst Reusability : Immobilized enzymes can be reused for multiple cycles, lowering costs and reducing waste. nih.gov

Improved Sustainability Metrics : Processes can be evaluated using metrics like the E-Factor and Process Mass Intensity to quantify their environmental friendliness. bohrium.com

Catalytic Approaches (e.g., Organocatalysis, Metal Catalysis) in this compound Synthesis

Catalysis is the cornerstone of modern organic synthesis, offering pathways to molecules that are otherwise difficult to access. Both metal- and organocatalysis have been employed to create substituted nicotinates.

Metal Catalysis: Transition metals, particularly copper and palladium, are versatile catalysts for constructing and functionalizing pyridine rings.

Copper-Catalyzed Annulation : A novel strategy for synthesizing nicotinate derivatives involves a copper-catalyzed intermolecular [3+3] annulation reaction between β-enamino esters and saturated ketones. This method is noted for its broad substrate scope and tolerance of various functional groups. bohrium.com

Palladium-Catalyzed Amination : For pathways involving a halogenated intermediate, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are the state-of-the-art for forming C-N bonds. This method uses a palladium source (e.g., Pd(OAc)₂) with a specialized phosphine (B1218219) ligand to couple an amine with an aryl halide under relatively mild conditions.

Zinc-Catalyzed Remodeling : An innovative zinc-catalyzed reaction remodels (aza)indole skeletons into meta-aminoaryl nicotinates, demonstrating a novel disconnection approach to the nicotinate core.

Organocatalysis: Metal-free organocatalysis has emerged as a powerful alternative, avoiding issues of metal toxicity and cost.

MCR Catalysis : Simple organic molecules like L-proline have been shown to catalyze three-component reactions that generate 2-amino-4H-pyrans, which are valuable precursors to nicotinate derivatives. beilstein-journals.org

Phase-Transfer Catalysis : In one-pot syntheses of 2-aminonicotinonitriles from their 2-chloro precursors, phase-transfer catalysts like Aliquat 336® (tricaprylmethylammonium chloride) are used to facilitate the reaction between water-soluble and organic-soluble reactants under liquid-liquid biphasic conditions. arkat-usa.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound

To maximize the efficiency of any synthetic route, the systematic optimization of reaction parameters is crucial. This process involves adjusting variables such as temperature, reaction time, solvent, catalyst loading, and substrate concentration to achieve the highest possible yield and purity of the desired product.

Drawing parallels from the enzymatic synthesis of nicotinamide derivatives in a continuous-flow microreactor, several key parameters can be optimized nih.gov:

Substrate Molar Ratio : The ratio of reactants is critical. While a 1:1 ratio may be stoichiometrically correct, using an excess of one reactant can accelerate the reaction. However, an excessive amount can also hinder the reaction by altering the solvent properties or reducing economic efficiency. For an enzymatic amidation, an optimal substrate molar ratio of 1:2 (methyl nicotinate to amine) was found to produce the highest yield. nih.gov

Temperature : Reaction temperature directly impacts enzyme activity and stability. An optimal temperature must be found that maximizes the reaction rate without causing significant enzyme denaturation. For the Novozym® 435 catalyzed reaction, 50 °C was determined to be the optimal temperature. nih.gov

Residence Time (in Flow Chemistry) : In a continuous-flow system, the residence time (the time reactants spend in the reactor) is a critical parameter. A longer residence time allows for higher conversion, but an optimal time must be found to maximize throughput. A residence time of 35 minutes was found to be ideal in the studied system. nih.gov

The following table illustrates the effect of optimizing the substrate molar ratio on the yield of a nicotinamide derivative, demonstrating the principles that would be applied to optimize the synthesis of this compound.

Table 1: Effect of Substrate Molar Ratio on Product Yield in Enzymatic Nicotinamide Synthesis This table is based on data for the synthesis of a nicotinamide derivative and serves as an illustrative example for optimizing a related synthesis.

| Molar Ratio (Methyl Nicotinate : Amine) | Product Yield (%) |

|---|---|

| 2 : 1 | Lower |

| 1 : 1 | Moderate |

| 1 : 2 | 86.2 (Highest) |

| 1 : 3 | Slightly Decreased |

| 1 : 4 | Decreased |

| 1 : 6 | Significantly Decreased |

Chemical Reactivity and Mechanistic Transformations of Methyl 6 Amino 4 Methylnicotinate

Electrophilic Aromatic Substitution Reactions Involving the Pyridine (B92270) Ring of Methyl 6-amino-4-methylnicotinate

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating amino group at the 6-position and the methyl group at the 4-position influences the regioselectivity of these reactions. masterorganicchemistry.comnih.gov The amino group strongly directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amino group are C5 and the nitrogen atom, and the para position is C3. The methyl group at C4 also directs ortho and para, which corresponds to the C3, C5, and the nitrogen atom. Therefore, electrophilic attack is most likely to occur at the C5 position.

Common electrophilic aromatic substitution reactions include nitration and halogenation. masterorganicchemistry.com For instance, nitration would introduce a nitro group (-NO2) onto the pyridine ring, typically at the C5 position. Halogenation, such as bromination or chlorination, would similarly introduce a halogen atom at the same position. The electron-donating amino group facilitates these reactions by increasing the electron density of the pyridine ring, making it more susceptible to attack by electrophiles.

Nucleophilic Reactions and Substitutions at Key Sites within this compound

The pyridine ring of this compound is susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen, due to the electron-withdrawing nature of the nitrogen atom. researchgate.net However, the presence of the electron-donating amino and methyl groups can modulate this reactivity.

Nucleophilic substitution reactions can occur where a suitable leaving group is present on the ring. For instance, if a halogen atom were present at the 2- or 6-position, it could be displaced by a nucleophile. While the parent compound does not have such a leaving group, derivatives can be synthesized to undergo these transformations. For example, a related compound, methyl 2,4-dichloro-6-methylnicotinate, undergoes selective nucleophilic aromatic substitution at the 2-position. acs.org The chlorine atom can be displaced by various nucleophiles, including amines and alcohols. evitachem.com

Functionalization Strategies and Derivatization via the Amino Group of this compound

The amino group at the 6-position is a key site for functionalization, allowing for a wide range of derivatization strategies. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

Acylation and Sulfonylation: The amino group can readily react with acylating agents such as acid chlorides or anhydrides to form amides. Similarly, it can react with sulfonyl chlorides to form sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Alkylation: The amino group can also undergo alkylation, although controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging.

These derivatization reactions are crucial for synthesizing a variety of compounds with potential applications in medicinal chemistry and materials science. smolecule.com For example, the acylation of the amino group can be a key step in the synthesis of more complex heterocyclic systems.

Ester Group Reactivity: Hydrolysis, Transesterification, and Amidation of this compound

The methyl ester group at the 3-position is another key functional handle for modifying the structure of this compound.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-amino-4-methylnicotinic acid. smolecule.comgoogle.com This transformation is often a necessary step in the synthesis of other derivatives.

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. google.comgoogle.com For example, reaction with a bulkier alcohol can introduce a different ester group.

Amidation: The ester group can react with amines to form amides. This reaction, known as aminolysis, can be carried out under various conditions, sometimes requiring a catalyst. nih.gov For instance, direct amidation of unactivated esters with amino alcohols can be promoted by cesium carbonate. acs.orgnih.gov Enzyme-catalyzed amidation is also a viable green chemistry approach. nih.gov

| Reaction | Reagents/Conditions | Product |

| Hydrolysis | Acid or base | 6-amino-4-methylnicotinic acid |

| Transesterification | Alcohol, acid/base catalyst | New ester |

| Amidation | Amine, catalyst (optional) | Amide |

Cyclization Reactions and Heterocyclic Annulation Initiated by this compound Precursors

This compound and its derivatives can serve as valuable precursors for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. The presence of multiple reactive sites allows for the construction of various ring systems.

One common strategy involves the reaction of the amino group with a bifunctional electrophile. For example, reaction with a β-ketoester could lead to the formation of a fused pyrimidone ring. Another approach could involve the intramolecular cyclization of a suitably functionalized derivative. For instance, if the methyl group at the 4-position were functionalized to contain a leaving group, an intramolecular nucleophilic attack from the amino group could lead to the formation of a bicyclic system.

Furthermore, derivatives of this compound can be used in multi-component reactions to build complex heterocyclic scaffolds. For example, a derivative could be a key component in a Hantzsch-type dihydropyridine (B1217469) synthesis, which upon oxidation would yield a fused pyridine system. The synthesis of oxadiazoline derivatives from 6-methyl nicotinate (B505614) has also been reported, which involves the initial conversion to a hydrazide followed by cyclization. inovatus.es

Computational Chemistry and Theoretical Investigations of Methyl 6 Amino 4 Methylnicotinate

Quantum Chemical Calculations of Electronic Structure and Energetics for Methyl 6-amino-4-methylnicotinate

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of this compound. Methods such as Density Functional Theory (DFT) are employed to model its structure and predict its reactivity.

Detailed theoretical investigations on related nicotinic acid derivatives have utilized DFT with basis sets like 6-311++G(d,p) to analyze vibrational spectra (FT-IR and FT-Raman), determine electronic properties, and map the molecular electrostatic potential (MEP). researchgate.net The MEP is crucial for identifying the electrophilic and nucleophilic sites within the molecule, which correspond to regions of positive and negative electrostatic potential, respectively. researchgate.net For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino group, along with the oxygen atoms of the ester group, are expected to be regions of negative potential, susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the methyl groups would exhibit positive potential.

A key aspect of these calculations is the determination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For instance, DFT calculations can predict the HOMO-LUMO gap, which helps in understanding the charge transfer characteristics within the molecule. nih.govtandfonline.com

While specific DFT calculations for this compound are not widely published, data for a closely related isomer, Methyl 6-amino-2-methylnicotinate, provides insight into the types of parameters that can be computed.

Table 1: Calculated Physicochemical Properties for a Structural Isomer (Methyl 6-amino-2-methylnicotinate)

| Property | Value | Method/Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 65.21 Ų | Computational Chemistry Data chemscene.com |

| LogP | 0.75882 | Computational Chemistry Data chemscene.com |

| Hydrogen Bond Acceptors | 4 | Computational Chemistry Data chemscene.com |

| Hydrogen Bond Donors | 1 | Computational Chemistry Data chemscene.com |

These parameters are instrumental in predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, which are vital in drug discovery.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior and the accessible spatial arrangements of this compound. The principles of conformational analysis, which study the energetics of different rotational isomers (rotamers), are crucial for understanding molecular stability and reactivity. lumenlearning.comnobelprize.org

MD simulations can model the movement of the molecule over time, considering interactions with its environment, such as a solvent. These simulations can reveal the most stable conformations and the energy barriers between them. For example, a conformational analysis of related cyclobutane-alpha-amino acid derivatives combined X-ray diffraction, NMR spectroscopy, and computational methods to provide a comprehensive understanding of their structures in different environments. nih.gov For this compound, MD simulations could be used to explore its conformational landscape in aqueous solution to mimic physiological conditions, providing data on preferred dihedral angles and intramolecular hydrogen bonding possibilities.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | C(3)-C(4)-C(methyl)-H | Rotation of the 4-methyl group |

| τ2 | N(1)-C(6)-N(amino)-H | Orientation of the 6-amino group |

| τ3 | C(2)-C(3)-C(ester)-O | Rotation of the methyl ester group |

Analyzing the potential energy surface along these dihedral angles would identify the global and local energy minima, corresponding to the most stable and metastable conformations, respectively.

Theoretical Prediction of Reaction Mechanisms and Transition States Involving this compound

Theoretical methods are powerful tools for elucidating the pathways of chemical reactions, including identifying intermediate structures and transition states. For this compound, this could involve studying its synthesis, potential metabolic transformations, or its reactions as a synthetic intermediate.

For example, the amidation of nicotinic acid esters is a common reaction. Theoretical studies can model the reaction mechanism, such as a nucleophilic substitution, to understand how factors like substrate structure and solvent affect the reaction rate. nih.gov A theoretical study on the tautomerism of a related triazinone compound used M06-2x and CBS-QB3 methods to calculate energy profiles and kinetic rate coefficients via Transition State Theory (TST). researchgate.net Such an approach could be applied to this compound to investigate potential tautomeric forms, for instance, the imine-enamine tautomerism involving the amino group and the pyridine ring.

These calculations involve locating the transition state structure on the potential energy surface, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction. Natural Bond Orbital (NBO) analysis can further provide insights into the electronic changes that occur during the reaction, such as the delocalization of electron density from lone pairs into antibonding orbitals. researchgate.net

Table 3: Hypothetical Reaction Parameters for a Nucleophilic Substitution on this compound

| Parameter | Description | Theoretical Method |

|---|---|---|

| Reactant Geometry | Optimized 3D structure of the starting materials | DFT (e.g., B3LYP/6-31G*) |

| Transition State (TS) Geometry | Saddle point on the potential energy surface | TST, QST2/QST3 search |

| Product Geometry | Optimized 3D structure of the products | DFT (e.g., B3LYP/6-31G*) |

| Activation Energy (ΔE‡) | Energy difference between TS and reactants | DFT energy calculation |

By modeling these parameters, chemists can predict the feasibility of a reaction and optimize conditions to favor the desired product.

Structure-Activity Relationship (SAR) Modeling for this compound and its Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug discovery. These models aim to correlate the chemical structure of a series of compounds with their biological activity. acs.orgnih.gov For this compound, SAR studies would involve synthesizing and testing a library of analogs to understand how different functional groups contribute to a specific biological effect.

SAR studies on related ethyl 6-aminonicotinate derivatives have been conducted to develop antagonists for the P2Y12 receptor, a target for anti-thrombotic drugs. researchgate.net Similarly, imidazo[1,2-a]pyridines derived from 6-aminonicotinates have been explored as inhibitors of urokinase plasminogen activator (uPA). scispace.com These studies typically explore modifications at various positions of the pyridine ring.

For this compound, an SAR study might involve:

Modification of the amino group (R1): Acylation or alkylation to explore the impact on hydrogen bonding and steric interactions.

Modification of the methyl group (R2): Replacement with other alkyl or aryl groups to probe a hydrophobic pocket in the target protein.

Modification of the ester group (R3): Conversion to an amide or carboxylic acid to alter solubility and hydrogen bonding capabilities.

Table 4: Illustrative Structure-Activity Relationship (SAR) for Hypothetical Analogs of this compound

| Compound | R1 (at C6) | R2 (at C4) | R3 (at C3) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Parent | -NH₂ | -CH₃ | -COOCH₃ | 10.0 |

| Analog 1 | -NHCOCH₃ | -CH₃ | -COOCH₃ | > 50 |

| Analog 2 | -NH₂ | -CF₃ | -COOCH₃ | 5.2 |

| Analog 3 | -NH₂ | -CH₃ | -CONH₂ | 8.5 |

| Analog 4 | -NH₂ | -Phenyl | -COOCH₃ | 2.1 |

This table illustrates how systematic modifications can lead to a deeper understanding of the pharmacophore—the essential arrangement of functional groups required for biological activity.

Ligand-Target Docking and Molecular Recognition Studies with this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govbohrium.com This method is instrumental in virtual screening and hit-to-lead optimization.

For this compound, docking studies would begin with a known or homology-modeled 3D structure of a relevant biological target, such as a kinase or a G-protein coupled receptor, based on the findings from SAR studies. researchgate.netscispace.com The compound would then be placed into the active site of the target, and a scoring function would be used to estimate the binding affinity, typically reported as a binding energy (e.g., in kcal/mol).

A study on retinol (B82714) binding protein 4 (RBP4) antagonists used this compound as a reagent in the synthesis of more complex ligands. acs.org The study included computational analysis of the interaction energy between the final ligands and a key phenylalanine residue in the RBP4 binding cavity. acs.org

A hypothetical docking study of this compound into a kinase active site might reveal key molecular recognition events:

Hydrogen bonds: The amino group and the pyridine nitrogen could act as hydrogen bond donors and acceptors, respectively, interacting with backbone or side-chain residues in the hinge region of the kinase.

Hydrophobic interactions: The 4-methyl group could fit into a small hydrophobic pocket.

π-π stacking: The pyridine ring could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 5: Representative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value/Description |

|---|---|

| Target Protein | Protein Kinase X (PDB ID: YYYY) |

| Binding Energy | -7.5 kcal/mol |

| Key Hydrogen Bonds | -NH₂ with Glu102 (backbone C=O)-N(pyridine) with Cys105 (backbone N-H) |

| Hydrophobic Interactions | -CH₃ with Val50, Leu150 |

| Other Interactions | π-π stacking with Phe101 |

These detailed molecular recognition studies provide a rational basis for designing more potent and selective analogs of this compound.

Mechanistic Elucidation of Biological Interactions of Methyl 6 Amino 4 Methylnicotinate in Vitro Focus

Enzyme Inhibition and Activation Studies with Methyl 6-amino-4-methylnicotinate (In Vitro)

There is no available data from in vitro studies detailing the inhibitory or activatory effects of this compound on specific enzymes.

Receptor Binding Profiling and Affinity Determination of this compound (In Vitro)

No in vitro receptor binding profiles or affinity determination studies for this compound have been published. While it is used in the synthesis of compounds targeting receptors such as the metabotropic glutamate (B1630785) receptor 2 (mGluR2), its own binding characteristics have not been reported. gccpo.org

Cellular Pathway Modulation and Signaling Events Affected by this compound (In Vitro Models)

There is a lack of published research on the modulation of cellular pathways or specific signaling events by this compound in in vitro models.

Molecular Interactions of this compound with Biomolecules (e.g., DNA, RNA, Proteins, Lipids)

Specific studies detailing the direct molecular interactions between this compound and biomolecules such as DNA, RNA, proteins, or lipids are not found in the current body of scientific literature.

Proteomic and Metabolomic Approaches to Define the Mechanism of Action of this compound (In Vitro)

No proteomic or metabolomic studies have been conducted to define the mechanism of action of this compound in an in vitro context.

Development of Chemical Probes and Biosensors Incorporating this compound

There is no information available regarding the development or use of this compound in the creation of chemical probes or biosensors.

Advanced Analytical Methodologies for the Characterization and Quantification of Methyl 6 Amino 4 Methylnicotinate

Chromatographic Separation Techniques for Methyl 6-amino-4-methylnicotinate

Chromatographic techniques are fundamental for the separation of this compound from complex matrices, ensuring accurate quantification and characterization. High-performance liquid chromatography (HPLC), gas chromatography (GC), and other advanced techniques like capillary electrophoresis (CE) and supercritical fluid chromatography (SFC) offer distinct advantages for the analysis of this and related compounds.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For aminopyridine derivatives, which share structural similarities with the target compound, reversed-phase HPLC is a common approach. A C18 column is often employed due to its versatility in separating compounds with moderate polarity. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. helixchrom.comhelixchrom.com The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of basic compounds like aminopyridines. Adjusting the pH can control the ionization state of the amino group, thereby affecting its interaction with the stationary phase.

A developed HPLC method must be validated to ensure its reliability. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Table 1: Exemplary HPLC Method Parameters for Aminopyridine Analysis

| Parameter | Condition |

| Column | C18 bonded phase |

| Mobile Phase | Acetonitrile/Aqueous Buffer |

| Aqueous Buffer | Sodium octanesulfonate and ammonium (B1175870) acetate (B1210297), pH 1.9 with trifluoroacetic acid researchgate.net |

| Detection | UV at a suitable wavelength (e.g., 275 nm for aminopyridines) helixchrom.com |

| Flow Rate | 1.0 mL/min helixchrom.com |

| Injection Volume | 1-20 µL researchgate.nethelixchrom.com |

Gas Chromatography (GC) Applications for this compound Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of nicotinic acid esters, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is frequently employed. nih.gov The synthesis of various nicotinic acid esters has been monitored for purity using GC/MS analysis. nih.gov

For the analysis of nicotinic acid in coffee, a GC-MS method with a temperature-programmable inlet was used to minimize thermal degradation and fragmentation during ionization. myfoodresearch.com This suggests that careful optimization of the injection temperature is crucial for the analysis of nicotinic acid derivatives. A typical injection temperature range for nicotinic acid analysis in GC-MS is between 200-300°C. myfoodresearch.com

While a specific GC application for this compound is not detailed in the literature, the analysis of related nicotinic acid esters provides a strong basis for method development. A capillary column with a non-polar or medium-polarity stationary phase would likely be suitable.

Table 2: Potential GC-MS Parameters for this compound Analysis

| Parameter | Potential Condition |

| Column | Capillary column (e.g., with a 5% phenyl-methylpolysiloxane stationary phase) |

| Injection Mode | Splitless or split, with optimized temperature |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient to ensure separation from impurities |

| Detector | Mass Spectrometer (MS) for identification and quantification |

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) Methods

Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. For aminopyridine isomers, CE has been shown to be an effective analytical tool. A developed CE assay for aminopyridines and diaminopyridines utilized a 100 mM sodium acetate buffer at pH 5.15 with an applied voltage of 20 kV. nih.gov Another study on 3,4-diaminopyridine (B372788) and 4-aminopyridine (B3432731) employed a 50 mM phosphate (B84403) buffer at pH 2.5 and an applied voltage of 25 kV. mdpi.com These examples highlight the potential of CE for the separation and quantification of this compound, which possesses a basic amino group.

Supercritical fluid chromatography is a "green" alternative to normal-phase HPLC that uses supercritical carbon dioxide as the primary mobile phase. It is particularly useful for the separation of chiral compounds and can be applied to a wide range of polarities. The purification of a single enantiomer of a pyridine (B92270) derivative has been achieved using chiral SFC, demonstrating its utility in the analysis of complex pyridine-containing molecules. sigmaaldrich.com While specific SFC methods for this compound are not documented, its application to other pyridine derivatives suggests it could be a valuable technique for its analysis, especially for chiral separations if applicable.

Spectroscopic Detection and Structural Elucidation Methods for this compound

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful tools for this purpose.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural confirmation of synthesized compounds. For a related compound, methyl 4-bromo-6-methylnicotinate, the ¹H NMR spectrum in CDCl₃ showed characteristic signals for the aromatic protons, the methyl ester protons, and the methyl group protons on the pyridine ring. rsc.org The ¹³C NMR spectrum of the same compound revealed signals for the carbonyl carbon, the aromatic carbons, the methyl ester carbon, and the methyl carbon. rsc.org

For this compound, one would expect to see distinct signals in the ¹H NMR spectrum corresponding to the protons on the pyridine ring, the amino group protons, the methyl group protons, and the methyl ester protons. The chemical shifts of these protons would be influenced by their chemical environment. Similarly, the ¹³C NMR spectrum would show signals for all the unique carbon atoms in the molecule, with the carbonyl carbon of the ester group appearing at a characteristic downfield shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyridine Ring Protons | 6.0 - 8.5 | 100 - 160 |

| Amino Group Protons | 4.0 - 6.0 (broad) | N/A |

| Methyl Group Protons | 2.0 - 2.5 | 15 - 25 |

| Methyl Ester Protons | 3.5 - 4.0 | 50 - 60 |

| Ester Carbonyl Carbon | N/A | 160 - 175 |

Note: These are general predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Approaches, Including Tandem MS and High-Resolution MS

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For the analysis of aminopyridine derivatives, electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a valuable tool for confirming molecular formulas. mdpi.com The analysis of substituted 2,6-bis((benzoyl-R)amino)pyridine derivatives by ESI-HRMS showed the formation of singly charged ions such as [M+H]⁺, [M+Na]⁺, and [2M+Na]⁺. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This technique is particularly useful for distinguishing between isomers and for elucidating the structure of unknown compounds. mdpi.com The fragmentation of carboxylic acid esters in MS often involves the cleavage of the C-O bond to form an acylium ion (R-CO⁺). libretexts.org For this compound, one would expect to observe a molecular ion peak and characteristic fragment ions resulting from the loss of the methoxy (B1213986) group, the entire ester group, or other fragmentation pathways involving the pyridine ring and its substituents.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. acs.org For novel derivatives of methyl 6-methylnicotinate, HRMS is recommended to confirm their molecular formulas.

Electrochemical Sensor Development for this compound Detection

Electrochemical sensors offer a highly sensitive, rapid, and cost-effective approach for the quantification of electroactive molecules like this compound. tandfonline.com These devices work by measuring the current or potential changes that occur when the target analyte undergoes an oxidation or reduction reaction at the surface of a working electrode. tandfonline.com The inherent electroactivity of the pyridine ring and the amino group makes this compound a suitable candidate for electrochemical detection.

The development of these sensors often focuses on the modification of the working electrode (e.g., glassy carbon electrode, GCE) to enhance analytical performance. researchgate.net Modifiers are used to increase the electrode's effective surface area, facilitate faster electron transfer, and improve selectivity towards the target analyte. researchgate.netmdpi.com Common modification materials for detecting related pyridine and amine compounds include:

Nanomaterials: Gold nanoparticles (AuNPs), copper-based nanowires, and other metal nanostructures can be deposited on the electrode surface to catalyze the electrochemical reaction and amplify the signal. researchgate.netmdpi.com

Carbon-Based Materials: Graphene and carbon nanotubes are frequently used due to their excellent conductivity and large surface area, which enhance the detection signal.

Conductive Polymers: Polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) or electropolymerized films of compounds like 4-aminopyridine can create a selective and stable sensing layer. nih.govnih.gov

Molecularly Imprinted Polymers (MIPs): These are "plastic antibodies" created with template molecules (e.g., nicotine) to form specific recognition sites, offering high selectivity for the target analyte or structurally similar compounds. nih.gov

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed to study the electrochemical behavior of the analyte and for quantitative measurements. tandfonline.com The performance of these sensors is evaluated based on their linear detection range, limit of detection (LOD), sensitivity, and selectivity against potential interferences.

Table 2: Comparison of Electrochemical Sensor Designs for Related Pyridine and Amine Derivatives

| Electrode System | Target Analyte | Technique | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|---|

| CuGeO₃ Nanowire/GCE researchgate.net | Nicotinic Acid | CV | 0.001 - 2 mM | 0.83 µM |

| TiO₂[NIC]/PEDOT/ITO nih.gov | Nicotine | Amperometry | 0 - 5 mM | 4.9 µM |

| 4-Aminopyridine Polymer/SWCNT/GCE nih.gov | Aminophenol Isomers | CV | Not specified | 30 - 60 nM |

Sample Preparation Strategies for Analysis of this compound in Complex Research Matrices

The analysis of this compound in complex samples, such as biological fluids or environmental extracts, necessitates a sample preparation step to isolate the analyte from interfering matrix components. The choice of technique depends on the physicochemical properties of the analyte (e.g., polarity, volatility, charge) and the nature of the sample matrix.

Liquid-Liquid Extraction (LLE) is a conventional method based on the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net For an amine-containing compound like this compound, the pH of the aqueous phase is a critical parameter. Adjusting the pH to be basic ensures the amino group is in its neutral form, increasing its solubility in the organic phase. For acidic compounds like nicotinic acid, the pH is adjusted to be acidic. google.com Salting-out assisted LLE (SALLE), where a high concentration of salt is added to the aqueous phase, can further enhance the transfer of polar analytes into the organic solvent. researchgate.net

Solid-Phase Extraction (SPE) is a widely used and easily automated technique that offers more efficient cleanup than LLE. nih.gov For aromatic amines, a common strategy involves using a cation-exchange SPE cartridge. nih.gov At an acidic pH, the amino group of this compound would be protonated (cationic), allowing it to bind to the negatively charged sorbent. Interfering neutral and acidic compounds are washed away, after which the purified analyte is eluted using a basic solvent or buffer that neutralizes the charge. nih.gov Reversed-phase SPE (e.g., using C18 cartridges) is another option, where the analyte is retained by hydrophobic interactions. tandfonline.com

Electromembrane Extraction (EME) is a modern microextraction technique that utilizes an electrical field to drive charged analytes from a sample solution, through a thin supported liquid membrane (SLM), and into a clean acceptor solution. website-files.comscispace.com As a basic compound, this compound would be protonated in an acidic sample, and an applied voltage would facilitate its migration across the SLM into an acidic acceptor phase. scispace.com To enhance the extraction of polar bases, the SLM is often impregnated with an ionic carrier, such as di(2-ethylhexyl) phosphate (DEHP), which forms an ion-pair with the analyte to facilitate its transfer into the organic membrane. website-files.comnih.gov

Table 3: Overview of Sample Preparation Techniques for this compound and Related Compounds

| Technique | Principle | Key Parameters | Application Notes |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. researchgate.net | Solvent choice, pH adjustment, salt addition (SALLE). researchgate.netgoogle.com | Effective for separating analytes based on polarity and acidity/basicity. pH control is crucial for ionizable compounds. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, matrix is washed away, and analyte is eluted. nih.gov | Sorbent type (e.g., cation-exchange, C18), sample pH, elution solvent. nih.govtandfonline.com | Provides high recovery and clean extracts. Cation-exchange is highly effective for basic compounds like aromatic amines. |

Synthesis and Structure Activity Relationship Sar Studies of Methyl 6 Amino 4 Methylnicotinate Derivatives and Analogs

Rational Design Principles for the Creation of Methyl 6-amino-4-methylnicotinate Analogs

The rational design of analogs based on the this compound scaffold is primarily guided by the principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. A significant area of application for related 6-aminonicotinate derivatives has been in the development of antagonists for the P2Y12 receptor, a crucial target for antiplatelet therapies. nih.govresearchgate.net

The design strategy often involves identifying a lead compound and systematically modifying its structure to understand and improve its interaction with a biological target. For instance, in the context of P2Y12 receptor antagonists, the ethyl 6-aminonicotinate core has been a foundational template. nih.gov The rationale for creating analogs often stems from the need to address liabilities of initial lead compounds, such as high in vivo clearance due to the hydrolysis of the ester group. nih.gov Therefore, a key design principle is the bioisosteric replacement of metabolically susceptible moieties to improve drug-like properties. nih.govacs.org

Furthermore, structure-based drug design, utilizing homology modeling and molecular docking, plays a pivotal role. researchgate.netacs.org By understanding the binding pocket of the target receptor, researchers can design analogs with substituents that are predicted to form favorable interactions, such as hydrogen bonds and hydrophobic contacts, thereby enhancing binding affinity and potency. acs.orgnih.gov The aminopyridine moiety itself is recognized for its ability to engage in various interactions with enzymes and receptors, making it a valuable pharmacophore in drug design. rsc.org

Systematic Variation of Substituents on the Pyridine (B92270) Ring and Ester Moiety

Systematic variation of substituents on the pyridine ring and modifications of the ester group are fundamental to exploring the SAR of this compound analogs.

Pyridine Ring Substitutions:

Modifications at various positions of the pyridine ring can significantly impact biological activity. For the closely related ethyl 6-aminonicotinate acyl sulfonamides, which are potent P2Y12 receptor antagonists, shifting from a 5-chlorothienyl to a benzyl (B1604629) sulfonamide group dramatically increased potency. nih.gov This highlights the importance of the substituent attached to the 6-amino group.

In other studies on nicotinic acid derivatives, substitutions at the 4-position have shown varied effects. For instance, in a series of antitubercular nicotinic acid hydrazides, electron-donating groups like methyl and methoxy (B1213986) at the 4-position retained activity, while strongly electron-withdrawing groups like fluorine led to a loss of activity. mdpi.com This suggests that the electronic properties and size of the substituent at this position are critical.

Ester Moiety Modifications:

The ester group of this compound is a prime site for modification to influence pharmacokinetic properties. A common issue with ester-containing compounds is their susceptibility to hydrolysis by esterases in the body, leading to rapid clearance. nih.gov To address this, the methyl ester can be converted to other esters (e.g., ethyl, propyl) to modulate lipophilicity and metabolic stability.

A more advanced approach is the complete replacement of the ester functionality with a bioisostere, a group with similar physical or chemical properties that can impart improved stability. This strategy is discussed in more detail in the following section.

Exploration of Bioisosteric Replacements within the this compound Core Structure

Bioisosteric replacement is a powerful strategy in drug design to enhance potency, selectivity, and metabolic stability. acs.org For derivatives of this compound, the ester and amide functionalities are common targets for such replacements.

A notable example is the replacement of the metabolically labile ethyl ester in 6-aminonicotinate derivatives with 5-alkyl-oxazoles. nih.gov This was guided by shape and electrostatic similarity matching. The resulting 5-methyl and 5-ethyl-oxazole bioisosteres successfully retained the sub-micromolar potency of the parent ethyl esters while aiming to improve metabolic stability. nih.govresearchgate.net Ab initio calculations supported the finding that a correctly positioned alkyl substituent and a strong hydrogen bond acceptor were crucial for binding. nih.govresearchgate.net

Other five-membered heterocycles, such as 1,2,4-oxadiazoles, are also widely used as bioisosteric replacements for ester and amide groups. researchgate.net These heterocycles can mimic the planarity and dipole moment of the original functional group while offering different electronic and hydrogen bonding characteristics. researchgate.net In the design of novel nicotinamide (B372718) derivatives, replacing an azo bond with a 1,2,4-oxadiazole (B8745197) led to a significant improvement in activity against rice sheath blight, demonstrating the potential of this strategy. acs.org

The table below summarizes some bioisosteric replacements for the ester functionality in nicotinic acid derivatives and their observed outcomes.

| Original Functional Group | Bioisosteric Replacement | Rationale | Observed Outcome | Reference(s) |

| Ethyl Ester | 5-Ethyl-oxazole | Improve metabolic stability | Retained potency, low clearance in rats | nih.govresearchgate.net |

| Ethyl Ester | 5-Methyl-oxazole | Improve metabolic stability | Retained sub-micromolar potency | nih.gov |

| Azo Bond | 1,2,4-Oxadiazole | Enhance biological activity | Significantly improved efficacy | acs.org |

Pharmacophore Modeling and Ligand-Based Drug Design Derived from this compound

Pharmacophore modeling and other ligand-based drug design techniques are computational methods used to identify the essential structural features required for a molecule's biological activity. These models are particularly useful when the three-dimensional structure of the target protein is unknown.

For the closely related 6-aminonicotinate-based P2Y12 antagonists, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov These studies on a set of 107 compounds led to the development of robust models with good predictive ability. nih.gov The models highlighted the key structural features influencing the antagonist activity.

Molecular docking simulations of these antagonists into a homology model of the P2Y12 receptor revealed probable binding modes and identified key amino acid residues crucial for high-affinity binding. nih.gov These residues include Val102, Tyr105, Tyr109, His187, Val190, Asn191, Phe252, His253, Arg256, Tyr259, Thr260, Val279, and Lys280. nih.gov The binding energy decomposition indicated that hydrophobic and hydrogen bond interactions are the primary drivers for the binding of these compounds to the P2Y12 receptor. nih.gov

Ligand-based pharmacophore models have also been developed for other related heterocyclic compounds, such as HDAC inhibitors, which often feature a pyridine or similar aromatic core. nih.gov A typical pharmacophore model for such inhibitors might include features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. nih.gov These models can then be used to screen large compound databases to identify new potential inhibitors. nih.gov

Combinatorial Synthesis and High-Throughput Screening of this compound Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of diverse but structurally related molecules, known as libraries. These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities. Several methods for the combinatorial synthesis of substituted pyridines are applicable to the creation of libraries based on the this compound scaffold.

One versatile approach is the cobalt-catalyzed [2+2+2] cycloaddition of two different alkynes and a nitrile. acs.orgnih.gov This method allows for the generation of solution-phase libraries of pyridines with various substitution patterns. By using a set of alkyne and nitrile building blocks, a large number of unique pyridine derivatives can be synthesized. acs.org

Another effective method is the Bohlmann-Rahtz heteroannulation reaction, which involves the reaction of enamino esters with alkynones. acs.org This single-step reaction can produce highly functionalized pyridine libraries in good yields and purities, often requiring only a simple acid-base extraction for workup. acs.org

Microwave-assisted organic synthesis has also been employed to accelerate the generation of pyridine and pyrimidine-based libraries. researchgate.net The use of microwave irradiation can significantly reduce reaction times, facilitating the rapid production of compound arrays for screening. researchgate.net

These combinatorial approaches, coupled with high-throughput screening, offer an efficient pathway to explore the chemical space around the this compound core and to identify novel compounds with potentially valuable therapeutic properties.

Exploration of Non Clinical Applications of Methyl 6 Amino 4 Methylnicotinate

Methyl 6-amino-4-methylnicotinate as a Key Synthetic Intermediate in Organic Synthesis

This compound is a versatile heterocyclic building block widely employed in organic synthesis. bldpharm.comjocpr.com Its structural features, including the pyridine (B92270) ring, an amino group, a methyl group, and a methyl ester, provide multiple reactive sites for constructing more complex molecules. bldpharm.com This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the preparation of substituted pyridine derivatives and fused heterocyclic systems. semanticscholar.orginovatus.es

The reactivity of its functional groups allows for a range of chemical transformations. The amino group can undergo diazotization, acylation, and alkylation reactions, while the ester group can be hydrolyzed, ammonolyzed, or reduced. The pyridine nitrogen can also participate in reactions. This multi-functionality makes it a valuable precursor for creating diverse molecular scaffolds.

Table 1: Key Reactions and Transformations of this compound

| Reaction Type | Reagents and Conditions | Resulting Functional Group/Structure |

| Acylation | Acid chlorides/anhydrides, base | Amide |

| Alkylation | Alkyl halides, base | Substituted amine |

| Diazotization | NaNO₂, HCl | Diazonium salt (can be further substituted) |

| Hydrolysis | Acid or base | Carboxylic acid |

| Reduction | Reducing agents (e.g., LiAlH₄) | Primary alcohol |

The strategic use of this compound as a starting material is evident in the synthesis of various biologically active molecules and functional materials. semanticscholar.org Its role as a foundational component underscores its importance in synthetic organic chemistry.

Applications of this compound in Material Science and Polymer Chemistry

The application of this compound extends into the realm of material science and polymer chemistry, where its unique structure can be leveraged to create novel materials with specific properties. While this is an emerging area of research, the compound's potential is recognized. smolecule.com Derivatives of nicotinic acid are being explored for their use in creating materials with desirable electronic or optical properties. smolecule.com

One area of interest is the incorporation of this compound into polymer backbones or as a functional monomer. The presence of the pyridine ring and the amino group can impart specific characteristics to polymers, such as thermal stability, conductivity, and the ability to coordinate with metal ions. Research into boron-containing compounds for polymer chemistry has shown that their incorporation can enhance mechanical properties and thermal stability, suggesting a potential parallel for pyridine derivatives like this compound in developing high-performance materials.

Table 2: Potential Applications in Material Science

| Application Area | Potential Role of this compound | Desired Material Properties |

| Specialty Polymers | Monomer or additive | Enhanced thermal stability, conductivity |

| Functional Materials | Building block | Specific electronic and optical properties |

| Cross-linking agent | To modify polymer networks | Improved mechanical strength |

Further investigation is needed to fully realize the potential of this compound in this field, but its inherent chemical functionalities make it a promising candidate for the development of advanced materials. smolecule.com

Utilization of this compound as a Ligand or Building Block in Coordination Chemistry

In coordination chemistry, this compound and its derivatives are valuable as ligands for the formation of metal complexes and metal-organic frameworks (MOFs). researchgate.net The pyridine nitrogen and the amino group can act as coordination sites for metal ions, allowing for the construction of intricate and functional coordination compounds. researchgate.net

The carboxylic acid form of related compounds, such as 5-Bromo-6-methylnicotinic acid, is noted as a precursor for metal-organic frameworks or coordination complexes. This suggests that this compound, after hydrolysis of the ester group to the corresponding carboxylic acid (6-amino-4-methylnicotinic acid), can be effectively used in the synthesis of MOFs. sigmaaldrich.comuni.lu MOFs are a class of porous materials with applications in gas storage, separation, and catalysis.

Table 3: Potential Coordination Modes of this compound Derivatives

| Derivative | Coordinating Atoms | Potential Metal Complex Structure |

| This compound | Pyridine Nitrogen, Amino Nitrogen | Chelating or bridging ligand in complexes |

| 6-amino-4-methylnicotinic acid | Pyridine Nitrogen, Carboxylate Oxygen | Building block for Metal-Organic Frameworks |

The ability of the amino and pyridine functionalities to bind to metal centers allows for the directed assembly of complex architectures. Research in this area is ongoing, with the potential to create new materials with tailored properties for various applications.

Role of this compound in Agrochemical Research (e.g., as a precursor for herbicides, pesticides)

This compound and its derivatives play a significant role in agrochemical research, serving as precursors for the synthesis of novel herbicides and pesticides. jocpr.comsmolecule.comtradeindia.com The nicotinic acid scaffold is a known toxophore in various insecticides. jocpr.com

A notable example is the fungicide Aminopyrifen, which is chemically identified as 4-phenoxybenzyl 2-amino-6-methylnicotinate. chemicalbook.com This compound demonstrates strong antifungal activity against a variety of plant pathogenic fungi. chemicalbook.com The synthesis of Aminopyrifen involves the use of a 2-amino-6-methylnicotinic acid derivative, highlighting the importance of this structural motif. chemicalbook.com

Derivatives of nicotinic acid are actively being explored for their insecticidal properties. jocpr.com Research has shown that modifications to the nicotinic acid structure can lead to compounds with potent activity against various insect pests. jocpr.com The potential for developing new agrochemicals from this compound is an active area of investigation. smolecule.comchemimpex.com

Table 4: Examples of Agrochemicals Derived from Related Nicotinic Acid Scaffolds

| Agrochemical | Chemical Class | Target Pest/Disease |

| Aminopyrifen | 2-amino nicotinate (B505614) | Plant pathogenic fungi (e.g., Botrytis cinerea) |

| Imidacloprid | Neonicotinoid | Sucking insects, soil insects, termites |

The structural similarity of this compound to these active compounds makes it a valuable starting point for the discovery and development of new crop protection agents.

Development of Diagnostic Reagents and Analytical Tools Incorporating this compound

In the field of diagnostics and analytical chemistry, there is emerging interest in using nicotinic acid derivatives for the development of novel detection methods. While direct applications of this compound are still under exploration, related compounds have been utilized in the creation of biosensors.

For instance, electrochemical biosensors have been developed for the detection of Mycobacterium tuberculosis by targeting methyl nicotinate, a metabolite of the bacterium. researchgate.net This indicates that the methyl nicotinate structure is a recognizable biomarker. Furthermore, a fluorescent probe based on quantum dots and cobalt-containing porphyrin nanosheets has been designed to analyze methyl nicotinate in vapor samples, which could be relevant for breath analysis in diagnosing tuberculosis. nih.gov

These examples suggest that this compound, with its specific substitution pattern, could potentially be used to develop more selective and sensitive diagnostic reagents or as a target for analytical methods. Its functional groups could be modified to attach to reporter molecules, such as fluorescent dyes or enzymes, for use in various assay formats.

Table 5: Potential Analytical and Diagnostic Applications

| Application | Principle | Potential Role of this compound |

| Biosensors | Electrochemical or optical detection of a biomarker | As a target analyte or a component of the sensor |

| Fluorescent Probes | Detection of specific molecules through fluorescence | As a core structure for a new fluorescent probe |

| Immunoassays | Antibody-based detection | As a hapten to generate specific antibodies |

Further research is required to translate this potential into practical diagnostic tools, but the existing work on related compounds provides a strong rationale for future investigations.

Emerging Research Directions and Future Perspectives for Methyl 6 Amino 4 Methylnicotinate

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Methyl 6-amino-4-methylnicotinate Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound. These computational tools offer the potential to accelerate discovery and optimization processes significantly. ML algorithms can be trained on existing chemical reaction data to predict the optimal conditions for the synthesis of this compound, minimizing the need for extensive trial-and-error experimentation. This can include predicting yields, identifying the most effective catalysts, and reducing the formation of byproducts.

Sustainable and Biocatalytic Approaches for Synthesis and Modification of this compound

A significant shift towards green chemistry is influencing the synthesis of specialty chemicals, including nicotinic acid derivatives. Biocatalysis, which uses enzymes or whole-cell systems to perform chemical transformations, presents a promising, sustainable alternative to traditional chemical methods. rug.nl These processes operate under mild conditions, often in aqueous solutions, reducing energy consumption and the use of hazardous solvents. rsc.org

Table 1: Potential Biocatalytic Approaches for this compound

| Enzyme Class | Reaction Type | Potential Application for Target Compound | Advantages | Reference |

|---|---|---|---|---|

| Lipases (e.g., Novozym® 435) | Amidation / Esterification | Synthesis of amide derivatives from the methyl ester group. | High stability, reusability, mild reaction conditions. | rsc.org |

| Nitrilases / Amidases | Hydrolysis / Amidation | Conversion of a potential nitrile precursor or modification of the amino group. | High selectivity, operates in aqueous media. | rug.nl |

| Transaminases | Amination | Introduction of the amino group at a specific position on the pyridine (B92270) ring. | High stereoselectivity for producing chiral compounds. | nih.gov |

| Oxidoreductases | Oxidation / Reduction | Modification of the methyl group or other substituents. | High specificity, avoiding the need for protecting groups. | biosynth.com |

Advanced Imaging and Spectroscopic Techniques for Real-time Monitoring of this compound Interactions

Understanding how this compound interacts with biological systems at a molecular level is crucial for elucidating its mechanism of action. Advanced imaging and spectroscopic techniques are becoming indispensable tools for this purpose. Techniques like confocal laser scanning microscopy can be used to visualize the penetration and distribution of the compound or its derivatives within cells and tissues in real-time. researchgate.net

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are central to identifying metabolites of this compound and characterizing its interactions with biological molecules. acs.org The hyphenation of these techniques (e.g., LC-NMR-MS) provides a powerful platform for separating and identifying molecules in complex biological samples. acs.org Furthermore, specialized techniques like laser Doppler velocimetry have been used to monitor the physiological effects of related nicotinic acid esters on skin, demonstrating the potential for non-invasive, real-time pharmacodynamic measurements. researchgate.net These advanced analytical strategies will be key to building a comprehensive picture of the compound's behavior in biological environments.

Discovery of Novel Biological Targets and Pathways for this compound Activity (In Vitro)

While the full biological activity profile of this compound is still under exploration, research on structurally related nicotinates and nicotinamides provides a roadmap for discovering novel targets and pathways. In vitro screening against a diverse panel of cell lines and molecular targets is a fundamental first step. For example, derivatives of related nicotinoyl compounds have been synthesized and evaluated for anti-tumor activity, leading to the identification of the orphan nuclear receptor Nur77 as a key target. nih.gov These studies showed that specific derivatives could inhibit cancer cell growth and induce apoptosis in various cell lines, including those for lung, liver, and cervical cancer. nih.gov

Similarly, other related compounds have been investigated for antimicrobial properties. Isatin–nicotinohydrazide hybrids have shown potent activity against Mycobacterium tuberculosis, while other derivatives have been explored for their effects on influenza virus replication through targets like viral hemagglutinin or host enzymes such as acetylcholinesterase. biosynth.comtandfonline.com These findings suggest that this compound and its future derivatives could be promising candidates for screening in oncology and infectious disease research. High-throughput screening (HTS) campaigns will be essential to test the compound against large libraries of receptors, enzymes, and other cellular components to uncover new and unexpected biological activities.

Table 2: Potential Biological Targets for this compound Based on Related Compounds

| Target Class | Specific Target Example | Potential Therapeutic Area | In Vitro Model | Reference |

|---|---|---|---|---|

| Nuclear Receptors | Nur77 | Oncology | Cancer cell lines (A549, HeLa, MCF-7) | nih.gov |

| Viral Proteins | Influenza Hemagglutinin | Infectious Disease (Antiviral) | Virus-infected cell cultures | biosynth.com |

| Enzymes | Acetylcholinesterase | Neurodegenerative Disorders | Enzyme inhibition assays | biosynth.com |

| Bacterial Enzymes/Pathways | Mycobacterium tuberculosis targets | Infectious Disease (Antibacterial) | Bacterial cultures (e.g., M. tuberculosis ATCC 27294) | tandfonline.com |

| G-Protein Coupled Receptors | P2Y Receptors | Inflammation, Pain | Receptor binding and functional assays | acs.org |

Interdisciplinary Approaches and Collaborative Research Initiatives for this compound

The complexity of modern chemical and pharmaceutical research necessitates a move away from siloed work towards more integrated, interdisciplinary approaches. The journey of a compound like this compound from synthesis to a potential application inherently requires collaboration among multiple scientific disciplines.

This collaborative model involves:

Synthetic and Computational Chemists: To design and create novel derivatives, often guided by computational predictions of activity and properties. acs.org

Analytical Chemists: To purify and characterize these new compounds using advanced spectroscopic and chromatographic techniques. acs.org

Biologists and Pharmacologists: To perform in vitro and subsequent in vivo testing to determine biological activity, efficacy, and mechanism of action. nih.gov

Toxicologists: To evaluate the safety profile of promising candidates.

Such initiatives, often spanning multiple universities, research institutes, and even industry partners, create a synergistic environment where expertise is pooled to overcome complex challenges more efficiently. The study of "foodomics," which integrates analytical chemistry with sensory science and biology to understand food flavor and effects, serves as a model for how multidisciplinary efforts can yield comprehensive insights. unito.it Fostering these collaborative networks will be crucial for accelerating progress in this compound research.

Unresolved Challenges and Promising Opportunities in this compound Academic Research

Despite its potential, academic research on this compound faces several challenges that also represent significant opportunities for future investigation.

Unresolved Challenges:

Limited Public Data: There is a relative scarcity of published academic research focusing specifically on the synthesis, modification, and biological activity of this compound compared to other nicotinic acid derivatives.

Optimized Synthesis: While general methods for creating nicotinates exist, scalable, cost-effective, and environmentally friendly synthesis routes specifically tailored for this compound are not yet well-established in academic literature.

Mechanism of Action: For many potential applications, the precise molecular mechanisms through which this compound might exert a biological effect remain unknown.

Promising Opportunities:

Exploration of Uncharted Biological Space: The limited existing research means there is a vast, unexplored potential for discovering novel biological activities. Systematic screening in diverse therapeutic areas could yield groundbreaking findings.

Application of New Technologies: This compound serves as an excellent candidate for applying the emerging technologies discussed, including AI-driven synthesis and screening, advanced biocatalysis, and real-time bioanalytical imaging.

Development of Chemical Probes: Derivatives of this compound could be developed as chemical probes to study specific biological pathways or as scaffolds for building more complex molecules with tailored functions. acs.org

Foundation for New Collaborations: The need for fundamental research on this compound provides a strong basis for forming new interdisciplinary collaborations to build a comprehensive understanding from the ground up.

Addressing these challenges and seizing these opportunities will be key to unlocking the full scientific and potentially practical value of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products